α-Chaconine Exhibits 5.6-Fold Higher Antiproliferative Potency Than α-Solanine in Human Endometrial Cancer Cells
In a direct head-to-head comparison using the RL95-2 human endometrial cancer cell line, α-chaconine demonstrated an IC50 of 4.72 µM, which is 5.6-fold lower (more potent) than the IC50 of α-solanine (26.27 µM). α-Chaconine also outperformed the reference ERα inhibitor MPP (IC50 20.01 µM) and the Akt inhibitor API-1 (IC50 56.67 µM) [1]. At a concentration of 10 µM, α-chaconine effectively reduced p-Akt(Ser473)/Akt ratio, while α-solanine required 20–50 µM to achieve comparable effects [1].
| Evidence Dimension | IC50 for antiproliferative activity |
|---|---|
| Target Compound Data | 4.72 µM |
| Comparator Or Baseline | α-Solanine: 26.27 µM; MPP: 20.01 µM; API-1: 56.67 µM |
| Quantified Difference | 5.6-fold lower IC50 than α-solanine |
| Conditions | RL95-2 estrogen receptor positive human endometrial cancer cell line; Real-Time Cell Analyzer (xCELLigence) and Sulphorhodamine B (SRB) assay |
Why This Matters
For researchers investigating glycoalkaloid-mediated antiproliferative mechanisms, α-chaconine provides substantially higher potency than α-solanine, enabling lower working concentrations and potentially reducing off-target effects from solvent or compound accumulation.
- [1] Arslan AKK, et al. α-Chaconine and α-Solanine Inhibit RL95-2 Endometrium Cancer Cell Proliferation by Reducing Expression of Akt (Ser473) and ERα (Ser167). Nutrients. 2018;10(6):672. View Source
